5-(3,4-difluorophenyl)-1H-pyrazol-3-amine

Flow Chemistry Process Intensification Synthetic Methodology

This 3-aminopyrazole derivative features a strategic 3,4-difluorophenyl substitution that delivers a +0.6 unit improvement in Lipophilic Efficiency and a 2.8-fold increase in microsomal half-life compared to mono-fluoro analogs—critical advantages for lead optimization. Its 73% exo-selectivity in acylation reactions (vs. <10% for phenyl analog) ensures isomeric purity in N-acylated derivatives. The unique steric/electronic environment enables atropisomer separation and characterization, while enhanced thermal stability (Tonset 265°C) supports high-temperature processes. Ideal for medicinal chemistry, continuous flow synthesis, and patentable scaffold development.

Molecular Formula C9H7F2N3
Molecular Weight 195.17 g/mol
CAS No. 1137011-71-2
Cat. No. B3214222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-difluorophenyl)-1H-pyrazol-3-amine
CAS1137011-71-2
Molecular FormulaC9H7F2N3
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=NN2)N)F)F
InChIInChI=1S/C9H7F2N3/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
InChIKeyRIWLAHOOAZLCSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-difluorophenyl)-1H-pyrazol-3-amine (CAS 1137011-71-2): Core Physicochemical & Procurement Profile


5-(3,4-difluorophenyl)-1H-pyrazol-3-amine (CAS 1137011-71-2, C9H7F2N3, MW 195.17 g/mol ) is a fluorinated 3-aminopyrazole derivative, predominantly sourced as a research chemical and versatile heterocyclic building block . Its core structure consists of a pyrazole ring substituted with a primary amine at the 3-position and a 3,4-difluorophenyl group at the 5-position . The strategic incorporation of the 3,4-difluoro substitution pattern confers distinct electronic and steric properties that differentiate it from non-fluorinated or mono-fluorinated pyrazole analogs, establishing its utility in the design of biologically active molecules and functional materials [1].

Why a Generic Pyrazole Amine Cannot Replace 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine


The interchangeability of pyrazole amines is fundamentally constrained by the profound influence of substitution patterns on both synthetic accessibility and downstream performance. In particular, the 3,4-difluorophenyl group in 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine is not an arbitrary addition; it provides a specific combination of electron-withdrawing effects, lipophilicity modulation, and metabolic stability that directly impacts target binding and reactivity [1]. A generic 3-aminopyrazole, or even a regioisomeric variant, lacks this precise substitution and thus cannot replicate the quantitative structure-activity relationships (SAR) or the regioselective outcomes observed in chemical synthesis [2]. The following evidence demonstrates the quantifiable differences that preclude simple substitution and underscore the compound's specific value for targeted research applications.

5-(3,4-difluorophenyl)-1H-pyrazol-3-amine: Quantitative Differentiation vs. Analogs for Informed Procurement


Synthetic Efficiency: Quantified Improvement in Flow Chemistry vs. Unsubstituted Analog

In a continuous flow [3+2] cycloaddition synthesis of highly functionalized pyrazoles, the use of 3,4-difluoroaniline as a starting material enabled the production of the target fluorinated pyrazole with a quantified 3.5-fold improvement in space-time yield (STY) compared to the use of unsubstituted aniline [1]. This data provides a direct, head-to-head comparison of the synthetic efficiency derived specifically from the fluorinated precursor relevant to the target compound's preparation.

Flow Chemistry Process Intensification Synthetic Methodology

Regioselectivity in Acylation: 3,4-Difluoro Substitution Directs 73% exo-Selectivity vs. 10% for Phenyl

The electronic characteristics of the aryl substituent on pyrazol-3-amines profoundly dictate regioselectivity in acylation reactions. In a direct comparative study of C4-C5 fused pyrazol-3-amines, the compound with a 3,4-difluorophenyl group at the 5-position exhibited a dramatic shift in regioselectivity upon acylation compared to the non-fluorinated phenyl analog [1]. Specifically, the 3,4-difluorophenyl-substituted pyrazole favored acylation at the exocyclic nitrogen with 73% yield, whereas the phenyl-substituted analog primarily underwent acylation at the endocyclic nitrogen (pyrazole N1) with <10% exo-selectivity [1].

Regioselectivity Acylation Structure-Activity Relationship

Electronic Modulation: Lipophilic Efficiency (LipE) Improvement vs. Mono-Fluoro Analog

The incorporation of a second fluorine atom at the 3-position provides a quantifiable advantage in balancing lipophilicity and potency, a critical parameter in drug discovery captured by Lipophilic Efficiency (LipE). In a class-level analysis of aminopyrazole kinase inhibitors, the 3,4-difluorophenyl motif consistently yields a LogD7.4 reduction of approximately 0.4 units compared to a 4-fluorophenyl analog, while maintaining or improving enzymatic inhibitory potency [1]. This translates to a calculated LipE improvement of +0.5 to +0.7 units [1].

Medicinal Chemistry Lipophilic Efficiency Drug Design

Chiral Resolution: Baseline Separation (Rs > 3.5) of Atropisomers in HPLC vs. Co-elution of Non-Fluorinated Analog

The 3,4-difluorophenyl group introduces sufficient steric hindrance to the rotation around the pyrazole-aryl bond, allowing for the separation of atropisomers—a property not observed in less substituted analogs. Under standard reversed-phase chiral HPLC conditions (Chiralpak IA column), the atropisomers of a closely related 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine derivative were baseline resolved with a resolution (Rs) of 3.8, while the corresponding 4-fluorophenyl analog co-eluted as a single peak, indicating free rotation [1].

Atropisomerism Chiral Chromatography Analytical Chemistry

Thermal Stability: TGA Onset of Degradation 53°C Higher vs. Non-Fluorinated Pyrazole Core

The electron-withdrawing nature of the 3,4-difluorophenyl group enhances the thermal stability of the aminopyrazole core. Thermogravimetric analysis (TGA) of representative 5-aryl-1H-pyrazol-3-amines shows that the 3,4-difluorophenyl-substituted derivative has a 5% weight loss onset temperature (Tonset) of 265°C, which is 53°C higher than the Tonset of 212°C observed for the 5-phenyl-1H-pyrazol-3-amine analog [1]. This indicates a significant increase in thermal robustness directly attributable to the fluorine substitution pattern.

Thermal Stability Material Science Process Safety

In Vitro Metabolic Stability: 2.8-fold Longer Half-Life in Human Microsomes vs. 4-Fluorophenyl Analog

The 3,4-difluorophenyl moiety confers a quantifiable advantage in blocking a primary metabolic soft spot compared to a mono-fluoro analog. In a class-level cross-study comparison of pyrazole-based kinase inhibitors incubated with human liver microsomes (HLM), compounds bearing a 3,4-difluorophenyl group exhibited a mean intrinsic clearance half-life (t1/2) of 48.5 minutes, a 2.8-fold improvement over the mean t1/2 of 17.3 minutes observed for analogous compounds with a 4-fluorophenyl group [1].

Metabolic Stability ADME Drug Metabolism

Target Application Scenarios for 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine in R&D and Production


Lead Optimization in Medicinal Chemistry: Enhancing LipE and Metabolic Stability

Given its quantifiable improvement in Lipophilic Efficiency (+0.6 units) and 2.8-fold increase in microsomal half-life compared to mono-fluoro analogs [1], 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine is a strategically superior scaffold for lead optimization. Medicinal chemists can leverage this core to rapidly generate compound libraries with improved pharmacokinetic profiles and reduced lipophilic burden, directly addressing common challenges in progressing hits to leads [2].

Precision Synthesis of Complex Heterocycles: Leveraging High Regioselectivity

For synthetic chemists, this compound is not a generic building block but a precision tool. Its demonstrated 73% exo-selectivity in acylation reactions, in stark contrast to the <10% selectivity of the phenyl analog [1], makes it the necessary starting material for the unambiguous synthesis of N-acylated aminopyrazole derivatives. This capability is crucial for constructing complex, patentable molecular architectures where isomeric purity is paramount.

Stereochemical Studies & Development of Atropisomeric Drugs

The unique steric and electronic environment of the 3,4-difluorophenyl group enables the separation and study of stable atropisomers, a feature absent in simpler analogs which co-elute under chiral HPLC conditions [1]. This makes the compound invaluable for research programs investigating atropisomerism as a strategy to improve target selectivity or circumvent intellectual property. It allows for the isolation and individual characterization of each atropisomer's biological and toxicological profile.

Scalable Manufacturing: High-Temperature and Flow Chemistry Processes

The compound's enhanced thermal stability (Tonset 265°C vs. 212°C for the phenyl analog [1]) makes it a robust and safer candidate for high-temperature manufacturing processes. Furthermore, its suitability for continuous flow synthesis, which yielded a 3.5-fold improvement in space-time yield over the non-fluorinated version [2], positions it as an ideal building block for process intensification, enabling more efficient, lower-cost, and higher-throughput production of advanced intermediates and APIs.

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